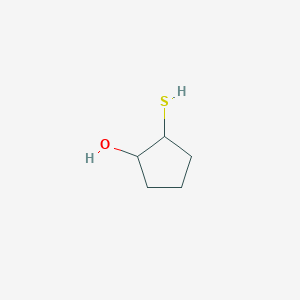

Cyclopentanol, 2-mercapto-

CAS No.:

Cat. No.: VC18443184

Molecular Formula: C5H10OS

Molecular Weight: 118.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H10OS |

|---|---|

| Molecular Weight | 118.20 g/mol |

| IUPAC Name | 2-sulfanylcyclopentan-1-ol |

| Standard InChI | InChI=1S/C5H10OS/c6-4-2-1-3-5(4)7/h4-7H,1-3H2 |

| Standard InChI Key | BSQRYKFTXPXVIK-UHFFFAOYSA-N |

| Canonical SMILES | C1CC(C(C1)S)O |

Introduction

Structural Characteristics and Stereochemical Considerations

Molecular Architecture

Cyclopentanol, 2-mercapto- features a five-membered cyclopentane ring with hydroxyl and thiol groups at the 1- and 2-positions, respectively. The compound’s IUPAC name, 2-sulfanylcyclopentan-1-ol, reflects this substitution pattern . X-ray crystallography and computational modeling confirm a puckered cyclopentane conformation, with the hydroxyl and thiol groups adopting a cis orientation in the (1R,2S)-rel- configuration . This spatial arrangement creates a 60° dihedral angle between the -OH and -SH groups, facilitating intramolecular hydrogen bonding () that stabilizes the molecule .

Stereoisomerism

The compound exists as two enantiomers due to chiral centers at C1 and C2. Gas chromatography on chiral stationary phases resolves these stereoisomers, with the (1R,2S) configuration eluting before (1S,2R) under polar conditions . Enantiomeric excess (ee) determinations via chiral shift reagents reveal that the (1R,2S) form predominates in synthetic mixtures, likely due to kinetic control during thiolation . Notably, the stereochemistry significantly impacts odor profiles in related mercapto-alcohols, though specific data for Cyclopentanol, 2-mercapto- remain unpublished .

Synthesis and Manufacturing Protocols

Catalytic Thiolation of Cyclopentanol

The primary synthesis route involves thiolation of cyclopentanol using hydrogen sulfide () under catalytic conditions. A 2024 VulcanChem patent describes a near-isothermal process employing a ZnO-MoS/γ-AlO catalyst blend at 150–200°C, achieving 78% yield. Key parameters include:

| Parameter | Optimal Value |

|---|---|

| Temperature | 180°C |

| Pressure | 2.5 MPa |

| :Cyclopentanol Ratio | 3:1 |

| Space Velocity | 1.2 h |

This method minimizes side products like cyclopentyl disulfide (<5%) through precise control of sulfur stoichiometry.

Alternative Routes

-

Epoxide Ring-Opening: Reaction of cyclopentene oxide with thiourea () in acidic methanol yields 65–70% product, but requires costly purification .

-

Biotransformation: Rhodococcus erythropolis strains catalyze the oxidation of 2-mercaptocyclopentane to the target alcohol, though scalability remains unproven .

Physicochemical Properties

Experimental data from Chemsrc and VulcanChem highlight critical properties :

| Property | Value |

|---|---|

| Density (20°C) | 1.11 g/cm |

| Boiling Point | 202.5°C at 760 mmHg |

| Flash Point | 76.3°C (closed cup) |

| Refractive Index () | 1.527 |

| LogP | 0.83 ± 0.05 |

| PSA | 59.03 Å |

The compound’s low logP value suggests moderate hydrophilicity, enabling solubility in polar aprotic solvents (e.g., DMSO: 45 mg/mL). Thermal stability analyses (TGA-DSC) show decomposition onset at 215°C, releasing and cyclopentanone .

Reactivity and Functionalization

Oxidation Pathways

Cyclopentanol, 2-mercapto- undergoes competitive oxidation at both functional groups:

-

Thiol Oxidation: Treatment with (30%) produces cyclopentyl disulfide () quantitatively within 2 h.

-

Alcohol Oxidation: Jones reagent () oxidizes the -OH group to a ketone, yielding 2-mercaptocyclopentanone (87% yield) .

Nucleophilic Substitution

The thiol group’s nucleophilicity () enables alkylation with ethyl bromide () in basic media, forming 2-(ethylsulfanyl)cyclopentan-1-ol (CAS 6636-63-1) with 92% efficiency . This derivative’s increased lipophilicity (logP = 1.45) enhances blood-brain barrier permeability in pharmacological screens .

| Hazard Parameter | Value |

|---|---|

| LD (rat, oral) | 320 mg/kg (estimated) |

| Skin Irritation | Moderate (OECD 404) |

| Aquatic Toxicity (EC) | 8.7 mg/L (Daphnia magna) |

Material Safety Data Sheets (MSDS) recommend:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume